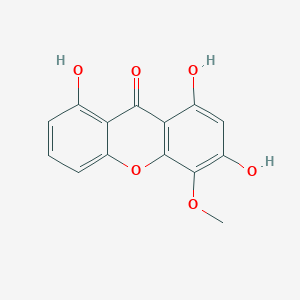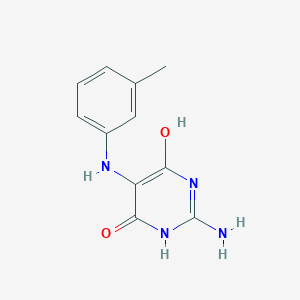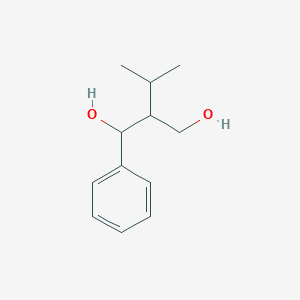![molecular formula C10H19IO3Si B14354202 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate CAS No. 95677-98-8](/img/structure/B14354202.png)
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C10H19IO3Si It is a derivative of propyl 2-methylprop-2-enoate, where the hydroxyl group is replaced by a trimethylsilyl group and an iodine atom is attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate.
Iodination: The hydroxyl group in the starting material is replaced by an iodine atom using an iodinating agent such as iodine (I2) in the presence of a base like pyridine.
Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium iodide (KI) in acetone are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted propyl 2-methylprop-2-enoates.
Oxidation: Products include oxides or other oxygen-containing derivatives.
Reduction: Products include the corresponding hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyl group provides steric protection, while the iodine atom acts as a leaving group in substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: Similar in structure but with different functional groups.
3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate: Similar backbone but different substituents.
Uniqueness
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate is unique due to the presence of both the trimethylsilyl and iodine groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and various applications in scientific research.
Propiedades
Número CAS |
95677-98-8 |
|---|---|
Fórmula molecular |
C10H19IO3Si |
Peso molecular |
342.25 g/mol |
Nombre IUPAC |
(3-iodo-2-trimethylsilyloxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19IO3Si/c1-8(2)10(12)13-7-9(6-11)14-15(3,4)5/h9H,1,6-7H2,2-5H3 |
Clave InChI |
LLIANLKIRQPJTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(CI)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


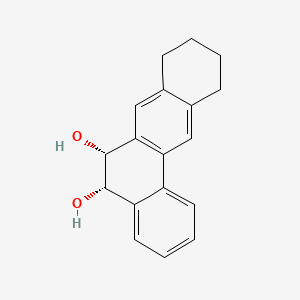
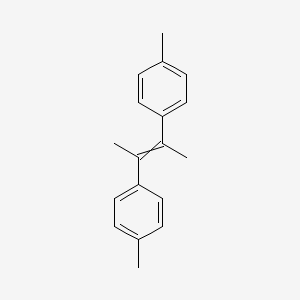
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
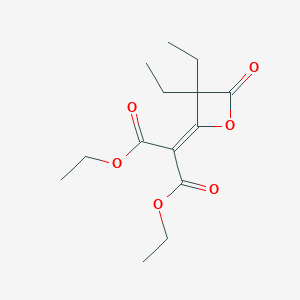
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
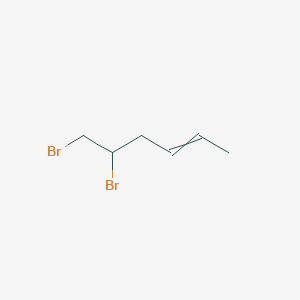
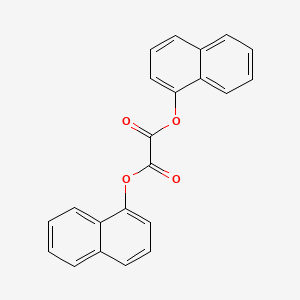
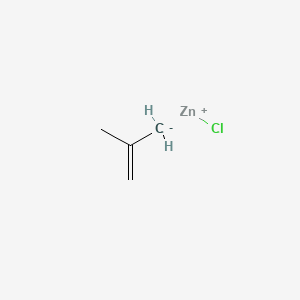
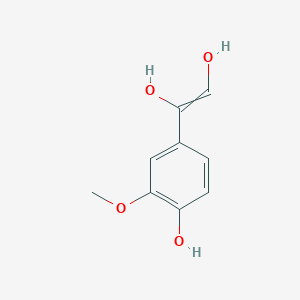
![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
